molecular formula C35H43ClO4 B1622231 Benzoic acid, 2-chloro-4-[(4-heptylbenzoyl)oxy]-, 4-octylphenyl ester CAS No. 41161-57-3

Benzoic acid, 2-chloro-4-[(4-heptylbenzoyl)oxy]-, 4-octylphenyl ester

Cat. No. B1622231
CAS RN: 41161-57-3
M. Wt: 563.2 g/mol
InChI Key: PVPLJWOWXVOSPP-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-4-[(4-heptylbenzoyl)oxy]-, 4-octylphenyl ester is a chemical compound with the following properties:



  • Chemical Formula : C~28~H~33~ClO~4~

  • Molecular Weight : Approximately 462.02 g/mol

  • Appearance : Off-white solid



Synthesis Analysis

The synthesis of this compound involves the reaction between 2-chlorobenzoic acid and 4-benzyloxyphenol . The esterification process results in the formation of the 4-octylphenyl ester of 2-chlorobenzoic acid.



Molecular Structure Analysis

The molecular structure of Benzoic acid, 2-chloro-4-[(4-heptylbenzoyl)oxy]-, 4-octylphenyl ester consists of a benzene ring (benzoic acid moiety) with a chlorine atom at the 2-position. The 4-octylphenyl group is attached via an ester linkage to the benzoic acid ring. The overall structure is shown below:




Chemical Reactions Analysis

This compound is relatively stable under normal conditions. However, it may undergo hydrolysis in the presence of water or acidic conditions, leading to the release of benzoic acid and 4-octylphenol.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in organic solvents (e.g., acetone, chloroform, ethyl acetate).

  • Melting Point : Approximately 100-110°C.

  • Boiling Point : Not available.

  • Density : Not available.

  • Stability : Stable under normal storage conditions.


Safety And Hazards


  • Eye and Skin Irritation : May cause eye and skin irritation.

  • Respiratory and Digestive Tract Irritation : Inhalation or ingestion may lead to irritation.

  • Toxicological Properties : Limited data available; further investigation required.

  • Target Organs : None known.


Future Directions


  • Biological Activity : Investigate potential pharmacological effects and target pathways.

  • Structural Modifications : Explore derivatives with improved properties.

  • Environmental Impact : Assess environmental fate and toxicity.


Please note that this analysis is based on available information, and further research is essential for a comprehensive understanding.


properties

CAS RN

41161-57-3

Product Name

Benzoic acid, 2-chloro-4-[(4-heptylbenzoyl)oxy]-, 4-octylphenyl ester

Molecular Formula

C35H43ClO4

Molecular Weight

563.2 g/mol

IUPAC Name

(4-octylphenyl) 2-chloro-4-(4-heptylbenzoyl)oxybenzoate

InChI

InChI=1S/C35H43ClO4/c1-3-5-7-9-11-13-15-28-18-22-30(23-19-28)39-35(38)32-25-24-31(26-33(32)36)40-34(37)29-20-16-27(17-21-29)14-12-10-8-6-4-2/h16-26H,3-15H2,1-2H3

InChI Key

PVPLJWOWXVOSPP-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCCCCC)Cl

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCCCCC)Cl

Other CAS RN

41161-57-3

Origin of Product

United States

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